![molecular formula C7H5BrO4 B3054581 4-Bromo-2,3-dihydroxybenzoic acid CAS No. 61203-52-9](/img/structure/B3054581.png)
4-Bromo-2,3-dihydroxybenzoic acid
Overview
Description
4-Bromo-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 . It is also known by its IUPAC name, 4-bromo-2,3-dihydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dihydroxybenzoic acid consists of a benzene ring substituted with a bromo group at the 4th position and hydroxy groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
4-Bromo-2,3-dihydroxybenzoic acid is a powder with a melting point of 274-276 °C .Scientific Research Applications
Antioxidant Capabilities
Hydroxybenzoic acids, which include 4-Bromo-2,3-dihydroxybenzoic acid, are known for their excellent biochemical and antioxidant capabilities . They can potentially be used in the development of antioxidant-rich functional foods or supplements.
Anti-inflammatory Properties
Hydroxybenzoic acids have been associated with anti-inflammatory properties . This suggests that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the development of anti-inflammatory drugs or treatments.
Antimicrobial Applications
The antimicrobial properties of hydroxybenzoic acids could potentially make 4-Bromo-2,3-dihydroxybenzoic acid useful in the development of antimicrobial agents.
Antiatherogenic Processes
Hydroxybenzoic acids have been linked to antiatherogenic processes , suggesting that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the prevention or treatment of atherosclerosis.
Antidiabetic Applications
The antidiabetic properties of hydroxybenzoic acids suggest that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the management or treatment of diabetes.
Anticancer Processes
Hydroxybenzoic acids have been associated with anticancer processes , suggesting that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in cancer prevention or treatment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .
Mode of Action
4-Bromo-2,3-dihydroxybenzoic acid acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .
Biochemical Pathways
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-2,3-dihydroxybenzoic acid affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The molecular and cellular effects of 4-Bromo-2,3-dihydroxybenzoic acid’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dihydroxybenzoic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .
properties
IUPAC Name |
4-bromo-2,3-dihydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSBPLKXWBLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648205 | |
Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydroxybenzoic acid | |
CAS RN |
61203-52-9 | |
Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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